REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=3[O:27]C)[N:16]=2)[CH:12]=[CH:11][CH:10]=1.Cl.N1C=CC=CC=1.C(Cl)(Cl)Cl>O>[OH:27][C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[C:17]1[N:16]=[C:15]([C:13]2[CH:12]=[CH:11][CH:10]=[C:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[OH:2])[N:14]=2)[CH:20]=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
6,6′-bis(2-methoxyphenyl)-2,2′-bipyridyl
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C1=CC=CC(=N1)C1=NC(=CC=C1)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction solution to a room temperature
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (chloroform as a developing solvent)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)C1=CC=CC(=N1)C1=NC(=CC=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |